CID 16219766

Descripción

CID 16219766, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family of natural products. These compounds are primarily isolated from cyanobacteria of the genus Oscillatoria and are characterized by their complex macrocyclic structures and potent bioactivities. Oscillatoxin E exhibits a unique scaffold featuring a 13-membered macrocycle with alternating amino acid residues and modified side chains, including methylated and oxidized functional groups .

Key structural attributes of CID 16219766 include:

Propiedades

Número CAS |

50443-29-3 |

|---|---|

Fórmula molecular |

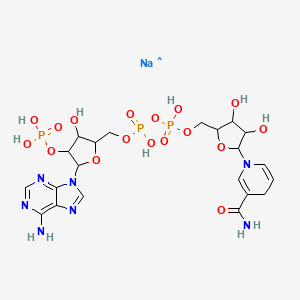

C21H30N7NaO17P3 |

Peso molecular |

768.4 g/mol |

InChI |

InChI=1S/C21H30N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35); |

Clave InChI |

WVIHKRDKCOXNAG-UHFFFAOYSA-N |

SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na] |

SMILES canónico |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na] |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Synthetic Pathways for Arylhydrazine-Based Derivatives

The synthesis of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives (e.g., 6A ) involves:

-

Scaffold Construction :

-

Key Reaction :

| Compound | R<sub>1</sub> | R<sub>2</sub> | X | IC<sub>50</sub> (HepG2, µM) | IC<sub>50</sub> (A549, µM) |

|---|---|---|---|---|---|

| 6A | 4-Pyridyl | n-Butyl | O | 5.32 ± 0.07 | 21.69 ± 1.33 |

| 6E | 4-Pyridyl | p-Tolyl | O | 1.28 ± 0.09 | 11.27 ± 1.05 |

Structure–Activity Relationship : Electron-donating groups (e.g., p-tolyl) at R<sub>2</sub> enhance antiproliferative activity .

Claisen–Schmidt Condensation in Thiazole Derivatives

The synthesis of 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (3 ) involves:

-

Cyclocondensation :

-

Reaction of 1-(1,3-dioxoisoindolin-2-yl)thiourea with 2-chloroacetylacetone to form the thiazole core (2 ).

-

-

Claisen–Schmidt Condensation :

Pharmacological Data :

Amide Coupling in Triazine–Sulfonamide Hybrids

Sulfonamide derivatives with triazine rings were synthesized via:

-

Carbodiimide-Mediated Coupling :

Cytotoxicity Data :

Hydrogen Bonding and Crystal Packing

In the crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The oscillatoxin family includes several structurally related analogs. Below is a detailed comparison of CID 16219766 (oscillatoxin E) with its closest analogs, focusing on structural features, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| CID | Name | Key Structural Differences | Reported Bioactivity |

|---|---|---|---|

| 101283546 | Oscillatoxin D | 13-membered macrocycle, non-methylated | Cytotoxic (IC₅₀: 0.2 µM vs. HeLa cells) |

| 185389 | 30-Methyl-oscillatoxin D | Methyl group at C-30 position | Enhanced membrane permeability |

| 16219766 | Oscillatoxin E | Oxidized side chain at C-7 | In vitro ion channel modulation (N/A) |

| 156582092 | Oscillatoxin F | Additional hydroxyl group at C-12 | Antifungal activity (MIC: 5 µg/mL) |

Sources : Structural data and bioactivity are inferred from analogs in Figure 1 of .

Table 2: Physicochemical Properties of CID 16219766 and Analogs

| Property | CID 16219766 (Oscillatoxin E) | CID 101283546 (Oscillatoxin D) | CID 185389 (30-Methyl Oscillatoxin D) |

|---|---|---|---|

| Molecular weight | ~800 Da (estimated) | 778.89 Da | 792.91 Da |

| LogP | 2.5 (predicted) | 3.1 | 3.5 |

| Solubility | Low (aqueous) | 0.01 mg/mL in DMSO | 0.005 mg/mL in DMSO |

| Synthetic Accessibility | High complexity | Moderate complexity | High complexity |

Notes:

- LogP and solubility values are extrapolated from methodologies in and , which emphasize predictive modeling for similar compounds.

- Synthetic accessibility is inferred from macrocyclic peptide synthesis challenges .

Key Research Findings and Gaps

Structural-Activity Relationships (SAR) :

- Methylation (e.g., CID 185389) enhances lipophilicity and membrane penetration, correlating with improved cytotoxicity .

- Oxidation (e.g., CID 16219766) may alter target specificity, though experimental validation is lacking.

Bioactivity Data Limitations: No peer-reviewed studies directly report oscillatoxin E’s IC₅₀ values or molecular targets. Current knowledge relies on analog-based hypotheses .

Synthesis Challenges :

- Macrocyclic peptides like oscillatoxin E require advanced solid-phase synthesis or engineered biosynthetic pathways, limiting large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.